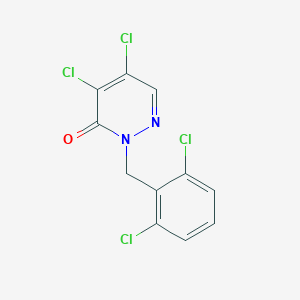

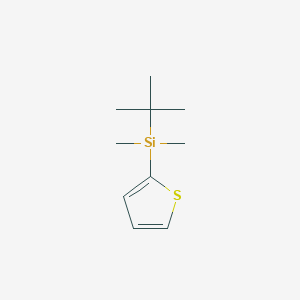

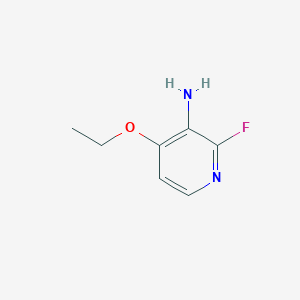

![molecular formula C7H7FN4OS B066673 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione CAS No. 166524-68-1](/img/structure/B66673.png)

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

Overview

Description

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione, also known as EFT-508, is a small molecule inhibitor that targets the enzyme FAK (Focal Adhesion Kinase). FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways, including cell adhesion, migration, proliferation, and survival. Overexpression of FAK has been linked to various types of cancer, making it an attractive target for cancer therapy.

Mechanism Of Action

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione binds to the ATP-binding site of FAK, inhibiting its kinase activity and downstream signaling pathways. This leads to a decrease in cancer cell proliferation, migration, and survival. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has demonstrated anti-tumor activity in various types of cancer, including breast, lung, and pancreatic cancer. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to inhibit cancer cell migration and invasion, suggesting a potential role in preventing metastasis.

Advantages And Limitations For Lab Experiments

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has several advantages for lab experiments, including its potency and selectivity for FAK, as well as its favorable pharmacokinetic profile. However, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione may have limitations in terms of its specificity for FAK, as it may also inhibit other kinases with similar ATP-binding sites. Additionally, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione may have off-target effects that could affect the interpretation of experimental results.

Future Directions

For 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione research include investigating its potential for combination therapy with other anti-cancer agents, as well as its use in different types of cancer. Further studies are needed to better understand the mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione and its effects on cancer cell signaling pathways. Additionally, the development of more specific FAK inhibitors may provide additional therapeutic options for cancer patients.

Scientific Research Applications

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has been shown to be a potent inhibitor of FAK in various types of cancer, including breast, lung, and pancreatic cancer. In preclinical studies, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has demonstrated anti-tumor activity, both as a single agent and in combination with other therapies. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to inhibit cancer cell migration and invasion, suggesting a potential role in preventing metastasis.

properties

CAS RN |

166524-68-1 |

|---|---|

Product Name |

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione |

Molecular Formula |

C7H7FN4OS |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

5-ethoxy-7-fluoro-2H-[1,2,4]triazolo[4,3-c]pyrimidine-3-thione |

InChI |

InChI=1S/C7H7FN4OS/c1-2-13-6-9-4(8)3-5-10-11-7(14)12(5)6/h3H,2H2,1H3,(H,11,14) |

InChI Key |

CEDLKUWEKFRXRC-UHFFFAOYSA-N |

SMILES |

CCOC1=NC(=CC2=NNC(=S)N21)F |

Canonical SMILES |

CCOC1=NC(=CC2=NNC(=S)N21)F |

synonyms |

1,2,4-Triazolo[4,3-c]pyrimidine-3(2H)-thione,5-ethoxy-7-fluoro-(9CI) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

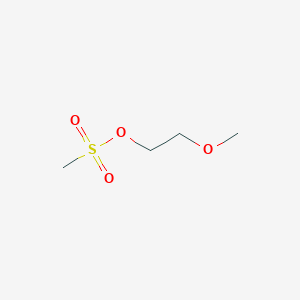

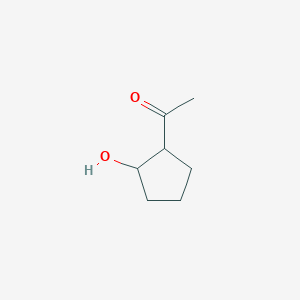

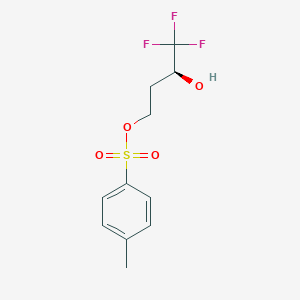

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

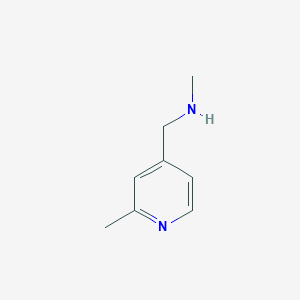

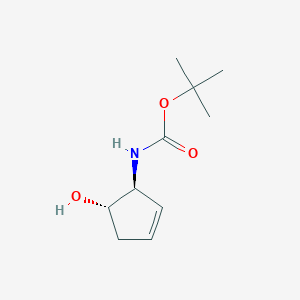

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

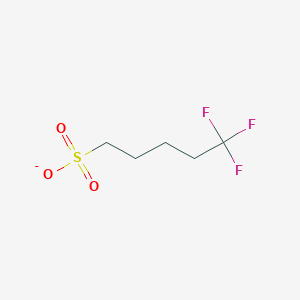

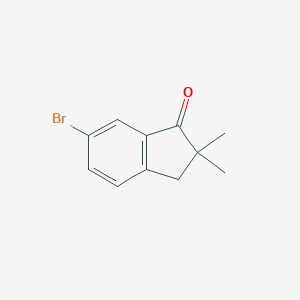

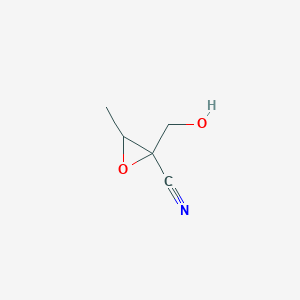

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)